molecular formula C13H13N3O2 B15167585 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione CAS No. 876408-66-1

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione

Katalognummer: B15167585
CAS-Nummer: 876408-66-1
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: PFXNYYYODWNGEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring fused with an indene moiety, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione typically involves the condensation of 2,3-dihydro-1H-inden-1-amine with a pyrimidine derivative under controlled conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of the indene and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Eigenschaften

CAS-Nummer

876408-66-1

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H13N3O2/c17-12-7-11(15-13(18)16-12)14-10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H3,14,15,16,17,18)

InChI-Schlüssel

PFXNYYYODWNGEO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C1NC3=CC(=O)NC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.